molecular formula C11H21NO2 B13797106 1-Piperidinepropanoic acid, 3-methyl-, ethyl ester CAS No. 70644-49-4

1-Piperidinepropanoic acid, 3-methyl-, ethyl ester

Cat. No.: B13797106
CAS No.: 70644-49-4
M. Wt: 199.29 g/mol
InChI Key: AATMBDYQEPKVEN-UHFFFAOYSA-N
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Description

1-Piperidinepropanoic acid, 3-methyl-, ethyl ester is an organic compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanoic acid, 3-methyl-, ethyl ester typically involves the esterification of 1-Piperidinepropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

1-Piperidinepropanoic acid+EthanolH2SO41-Piperidinepropanoic acid, 3-methyl-, ethyl ester+Water\text{1-Piperidinepropanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 1-Piperidinepropanoic acid+EthanolH2​SO4​​1-Piperidinepropanoic acid, 3-methyl-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency. The use of a strong acid catalyst, such as sulfuric acid, is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanoic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

1-Piperidinepropanoic acid, 3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanoic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidine-3-carboxylic acid ethyl ester
  • Ethyl 1-methyl-3-piperidinecarboxylate

Uniqueness

1-Piperidinepropanoic acid, 3-methyl-, ethyl ester is unique due to its specific structural features and chemical properties

Properties

CAS No.

70644-49-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 3-(3-methylpiperidin-1-yl)propanoate

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)6-8-12-7-4-5-10(2)9-12/h10H,3-9H2,1-2H3

InChI Key

AATMBDYQEPKVEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCCC(C1)C

Origin of Product

United States

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